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Compound of Interest

Compound Name: GSK 690 Hydrochloride

Cat. No.: B10757207 Get Quote

An In-depth Technical Guide on the Chemical Structure, Properties, and Mechanism of Action

of the Pan-Akt Inhibitor GSK690693 Hydrochloride.

This technical guide provides a comprehensive overview of GSK690693 hydrochloride, a

potent, ATP-competitive pan-Akt kinase inhibitor. It is intended for researchers, scientists, and

drug development professionals interested in the therapeutic potential and experimental

application of this compound. This document details its chemical structure and properties,

mechanism of action, effects on signaling pathways, and provides established experimental

protocols.

Chemical Structure and Properties
GSK690693 hydrochloride is an aminofurazan-derived compound that acts as a potent inhibitor

of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1] Its chemical and physical properties

are summarized in the tables below.

Chemical Structure
The chemical structure of GSK690693 is provided below in DOT language, representing its

two-dimensional arrangement.

Caption: 2D chemical structure of GSK690693.
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Identifier Type Value

IUPAC Name

4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-

[(3S)-3-piperidinylmethoxy)-1H-imidazo[4,5-

c]pyridin-4-yl]-2-methyl-3-butyn-2-ol[2]

SMILES
CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(

C)(C)O)N=C1C4=NON=C4N[3]

InChI

InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-

13-6-5-9-23-10-13)11-24-14(7-8-

21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-

17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,

(H2,22,27)/t13-/m0/s1[2]

CAS Number 937174-76-0[3]

Physicochemical Properties
Property Value

Molecular Formula C₂₁H₂₇N₇O₃[4]

Molecular Weight 425.48 g/mol [3][5]

Appearance White to beige solid[2]

Solubility
Soluble to 50 mM in DMSO.[2] Insoluble in

water and ethanol.[6]

Storage

Store at -20°C as a solid.[2] Stock solutions in

solvent can be stored at -80°C for up to one

year.[3]

Mechanism of Action and Signaling Pathway
GSK690693 is a potent, ATP-competitive, pan-Akt inhibitor, targeting Akt1, Akt2, and Akt3 with

high affinity.[5][7] By binding to the ATP-binding pocket of the Akt kinase domain, it prevents the

phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt signaling pathway.

[1][6] This pathway is critical for regulating numerous cellular processes, including cell survival,
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proliferation, metabolism, and apoptosis.[1][7] Dysregulation of the PI3K/Akt pathway is a

common feature in many human cancers.[8]

The inhibitory action of GSK690693 on the Akt signaling cascade is depicted in the following

diagram.
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Caption: Inhibition of the PI3K/Akt signaling pathway by GSK690693.

Inhibition of Akt by GSK690693 leads to a reduction in the phosphorylation of its downstream

substrates, such as GSK3β, PRAS40, and the FOXO family of transcription factors.[3] This
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results in the induction of apoptosis and inhibition of cell proliferation in various cancer cell

lines.[6][8]

Kinase Selectivity Profile
While highly potent against Akt isoforms, GSK690693 also exhibits inhibitory activity against

other kinases, particularly within the AGC kinase family. A summary of its inhibitory

concentrations (IC₅₀) against various kinases is provided below.

Kinase Target IC₅₀ (nM) Kinase Family

Akt1 2 AGC

Akt2 13 AGC

Akt3 9 AGC

PKA 24 AGC

PrkX 5 AGC

PKC isozymes 2-21 AGC

AMPK 50 CAMK

DAPK3 81 CAMK

PAK4 10 STE

PAK5 52 STE

PAK6 6 STE

Data compiled from multiple sources.[3][9]

Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly performed

with GSK690693.

In Vitro Kinase Assay
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This protocol outlines a method to determine the inhibitory activity of GSK690693 against

purified Akt enzymes.

Workflow Diagram:
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Caption: General workflow for an in vitro kinase assay with GSK690693.

Methodology:

Enzyme Preparation: His-tagged full-length Akt1, 2, or 3 are expressed and purified from

baculovirus.[3] Activation is achieved by phosphorylation with purified PDK1 (at Thr308) and

MK2 (at Ser473).[3]

Inhibitor Incubation: Activated Akt enzymes (5-15 nM) are pre-incubated with various

concentrations of GSK690693 at room temperature for 30 minutes to assess time-dependent

inhibition.[3]

Kinase Reaction: The reaction is initiated by adding the substrate mixture. The final reaction

contains:

5-15 nM activated Akt enzyme

2 µM ATP

0.15 µCi/µL [γ-³³P]ATP

1 µM peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide)

10 mM MgCl₂

25 mM MOPS (pH 7.5)
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1 mM DTT

1 mM CHAPS

50 mM KCl[3][10]

Reaction Incubation: The reactions are incubated at room temperature for 45 minutes.[3]

Termination and Detection: The reaction is terminated by the addition of Leadseeker beads

in PBS containing EDTA.[3] The plates are sealed, and the beads are allowed to settle for at

least 5 hours.[3] Product formation (phosphorylated substrate) is quantified using a Viewlux

Imager.[3]

Cell Viability and Proliferation Assays
These protocols describe methods to evaluate the effect of GSK690693 on the viability and

proliferation of cancer cell lines.

Workflow Diagram:
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Caption: General workflow for cell viability assays.

A. CellTiter-Glo® Luminescent Cell Viability Assay:

Cell Plating: Plate cells in 96- or 384-well plates at a density that allows for logarithmic

growth over the course of the assay.[3] Incubate overnight.[3]

Compound Treatment: Treat cells with a range of GSK690693 concentrations (e.g., 1.5 nM

to 30 µM) and incubate for 72 hours.[3]

Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's

protocol.

Signal Measurement: Measure luminescence using a plate reader.
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Data Analysis: Analyze the data to determine the IC₅₀ value, which represents the

concentration of GSK690693 that inhibits cell proliferation by 50%.[3]

B. MTT Assay:

Cell Plating and Treatment: Follow steps 1 and 2 as described for the CellTiter-Glo assay,

with a typical incubation time of 72 hours post-treatment.[11]

MTT Addition: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2 hours at 37°C.[11]

Solubilization: Add a detergent solution to solubilize the formazan crystals and incubate for 4

hours at 37°C.[11]

Signal Measurement: Measure the absorbance at 595 nm using a microplate reader.[11]

Data Analysis: Calculate the percentage of cell viability compared to untreated controls to

determine the IC₅₀.[11]

Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status of Akt and its downstream

targets in response to GSK690693 treatment.

Methodology:

Cell Treatment: Treat cells with either DMSO (vehicle control) or a specified concentration of

GSK690693 (e.g., 10 µM) for a designated time (e.g., 8 to 24 hours).[11]

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing

protease and phosphatase inhibitors.[11]

Protein Quantification: Determine the protein concentration of the lysates using a protein

assay, such as the Bradford or BCA assay.[11]

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel

electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF

membrane.[11]
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Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5%

nonfat milk in Tris-buffered saline) to prevent non-specific antibody binding.[11] Incubate the

membrane with primary antibodies specific for total and phosphorylated forms of Akt and its

downstream targets (e.g., p-GSK3β, p-FOXO1/3).

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate

horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands

using an enhanced chemiluminescence (ECL) detection system.

Conclusion
GSK690693 hydrochloride is a well-characterized, potent pan-Akt inhibitor that serves as an

invaluable tool for studying the roles of the PI3K/Akt signaling pathway in normal physiology

and disease, particularly in cancer. Its ability to induce apoptosis and inhibit proliferation in a

wide range of tumor cell lines underscores its therapeutic potential. The experimental protocols

provided in this guide offer a solid foundation for researchers to investigate the cellular and

molecular effects of GSK690693 in various preclinical models. investigate the cellular and

molecular effects of GSK690693 in various preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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